- Selective Gold-Catalyzed Synthesis of Cyanamides and 1-Substituted 1H-Tetrazol-5-Amines from Isocyanides, Chemistry - A European Journal, 2018, 24(52), 13788-13791
Cas no 931-54-4 (Isocyanobenzene)
Isocyanobenzene structure
Product Name:Isocyanobenzene
CAS番号:931-54-4
MF:C7H5N
メガワット:103.121301412582
MDL:MFCD05148520
CID:806205
PubChem ID:13606
Update Time:2025-09-21
Isocyanobenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, isocyano-
- 1-ISOCYANOBENZENE
- ISOCYANOBENZENE
- Benzene,isocyano
- C6H5-NC
- Phenyl isocyanide
- Benzoisonitrile
- Phenyl isonitrile
- Isocyanobenzene (ACI)
- Phenyl isocyanide (6CI, 7CI, 8CI)
- MFCD05148520
- Q27110030
- NS00042673
- AKOS002433953
- DTXSID50239267
- SY243548
- SCHEMBL244994
- Isocyanobenzene, AldrichCPR
- isocyano-benzene
- 931-54-4
- GEO-03710
- CHEBI:29367
- DS3UDW47UG
- Phenylisocyanide
- AB1473
- PHENYL ISOCYANIDE (1-ISOCYANOBENZENE)
- InChI=1/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6
- EINECS 213-239-2
- DB-008764
- Isocyanobenzene
-
- MDL: MFCD05148520
- インチ: 1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H
- InChIKey: RCIBIGQXGCBBCT-UHFFFAOYSA-N
- ほほえんだ: [C-]#[N+]C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 103.04200
- どういたいしつりょう: 103.042199
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 4.4
じっけんとくせい
- 密度みつど: 1.0248 (rough estimate)
- ふってん: 183.35°C (rough estimate)
- フラッシュポイント: °C
- 屈折率: 1.6760 (estimate)
- PSA: 0.00000
- LogP: 1.46810
Isocyanobenzene 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH869-50mg |
Isocyanobenzene |
931-54-4 | 97% | 50mg |
422.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH869-200mg |
Isocyanobenzene |
931-54-4 | 97% | 200mg |
1056.0CNY | 2021-07-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY243548-0.25g |
Isocyanobenzene |
931-54-4 | >95% | 0.25g |
¥1290.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY243548-1g |
Isocyanobenzene |
931-54-4 | >95% | 1g |
¥3534.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY243548-5g |
Isocyanobenzene |
931-54-4 | >95% | 5g |
¥13472.00 | 2025-04-11 | |
| TRC | I809010-250mg |
Isocyanobenzene |
931-54-4 | 250mg |
$ 121.00 | 2023-04-15 | ||
| TRC | I809010-1g |
Isocyanobenzene |
931-54-4 | 1g |
$ 148.00 | 2023-09-07 | ||
| TRC | I809010-2.5g |
Isocyanobenzene |
931-54-4 | 2.5g |
$ 339.00 | 2023-09-07 | ||
| TRC | I809010-5g |
Isocyanobenzene |
931-54-4 | 5g |
$ 667.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | Y1197859-0.25g |
Isocyanobenzene |
931-54-4 | 95% | 0.25g |
$215 | 2023-08-31 |
Isocyanobenzene 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, rt; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
合成方法 2
合成方法 3
合成方法 4
合成方法 5
合成方法 6
はんのうじょうけん
1.1 0 °C; overnight, 0 °C → reflux
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt
リファレンス
- Highly Stereoselective Ugi/Pictet-Spengler Sequence, Journal of Organic Chemistry, 2022, 87(11), 7085-7096
合成方法 7
はんのうじょうけん
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
リファレンス
- Preparation of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine based tyrosyl-DNA phosphodiesterase 1 (TPD1) inhibitors, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Acetic anhydride ; 2 h, 55 °C
1.2 0 °C; 2 h, 25 °C
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.4 Reagents: Water ; 0 °C
1.2 0 °C; 2 h, 25 °C
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.4 Reagents: Water ; 0 °C
リファレンス
- Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne-Isocyanide Adduct with Weak Nucleophiles, Organic Letters, 2019, 21(18), 7390-7393
合成方法 9
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 6 min, rt
1.2 Solvents: Water ; 0.6 min, rt
1.2 Solvents: Water ; 0.6 min, rt
リファレンス
- Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequence, Angewandte Chemie, 2013, 52(29), 7564-7568
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 1,3-Benzenedisulfonyl dichloride Solvents: Dichloromethane ; 3 h, 110 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- A general simple methodology for synthesis of isonitriles using benzene-1,3-disulfonyl dichloride, Letters in Organic Chemistry, 2013, 10(1), 37-41
合成方法 12
はんのうじょうけん
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
リファレンス
- Electrochemical generation of alkyl and aryl isocyanides, Tetrahedron, 1999, 55(31), 9631-9640
合成方法 13
合成方法 14
はんのうじょうけん
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
リファレンス
- Electrochemical reduction of carbonimidoyl dichlorides. A new method for the preparation of isocyanides, Tetrahedron Letters, 1992, 33(33), 4779-82
合成方法 15
合成方法 16
合成方法 17
合成方法 18
はんのうじょうけん
1.1 Reagents: Acetic anhydride ; 2 h, 55 °C; 55 °C → 0 °C
1.2 0 °C; 2 h, 25 °C
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 0 °C; 2 h, 0 °C
1.4 Reagents: Water
1.2 0 °C; 2 h, 25 °C
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 0 °C; 2 h, 0 °C
1.4 Reagents: Water
リファレンス
- Silver-Catalyzed Selective Multicomponent Coupling Reactions of Arynes with Nitriles and Isonitriles, Organic Letters, 2020, 22(2), 642-647
合成方法 19
はんのうじょうけん
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; < 0 °C; < 0 °C; 3 h, < 0 °C; 1 h, < 0 °C → rt
リファレンス
- 4-Phenoxyquinoline-triazole-amide compounds as c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
合成方法 20
はんのうじょうけん
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
リファレンス
- Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides: an efficient synthesis of 2-aminoquinolines, Organic & Biomolecular Chemistry, 2015, 13(47), 11486-11491
Isocyanobenzene Raw materials
Isocyanobenzene Preparation Products
Isocyanobenzene サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:931-54-4)Isocyanobenzene
注文番号:A1034583
在庫ステータス:in Stock
はかる:250mg/1g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 16:54
価格 ($):154.0/384.0
Email:sales@amadischem.com
Isocyanobenzene 関連文献
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
931-54-4 (Isocyanobenzene) 関連製品
- 944-65-0(Naphthalene, 1,4-diisocyano-)
- 20722-84-3(Benzenaminium, N-ethylidyne-)
- 52234-17-0(3-Isocyanophenylisocyanide)
- 139513-41-0(Anthracene, 9,10-diisocyano-)
- 7175-47-5(1-isocyano-4-methylbenzene)
- 390394-45-3(Phenyl, 2-(methylidyneammonio)-)
- 1984-04-9(1-isocyanonaphthalene)
- 10124-78-4(2-Naphtyl isocyanide)
- 51524-87-9((2,4,6-~2~H_3_)phenyl isocyanide)
- 935-16-0(1,4-DIISOCYANOBENZENE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:931-54-4)Isocyanobenzene
清らかである:99%/99%
はかる:250mg/1g
価格 ($):154.0/384.0